2-Diazocyclodecanone
Description
Structure
3D Structure
Properties
CAS No. |
18208-23-6 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.251 |
IUPAC Name |
2-diazoniocyclodecen-1-olate |
InChI |
InChI=1S/C10H16N2O/c11-12-9-7-5-3-1-2-4-6-8-10(9)13/h1-8H2 |
InChI Key |
QZXLXXUOKSFTBB-UHFFFAOYSA-N |
SMILES |
C1CCCCC(=C(CCC1)[N+]#N)[O-] |
Synonyms |
2-Diazocyclodecanone |
Origin of Product |
United States |
Synthesis and Properties of 2 Diazocyclodecanone
Synthetic Routes
Diazotization of α-Aminoketones
One of the classical methods for the synthesis of α-diazoketones is the diazotization of α-amino ketones. acs.org This method involves the reaction of an α-amino ketone hydrochloride with a diazotizing agent, such as sodium nitrite, in an acidic medium. While this method is still in use, it has seen fewer recent innovations compared to other synthetic routes. acs.org
Diazo Transfer Method
The diazo transfer reaction is a widely used and versatile method for the synthesis of α-diazocarbonyl compounds, including 2-diazocyclodecanone. scielo.bracs.org This method involves the reaction of a compound with an active methylene (B1212753) group, such as a β-keto ester or a 1,3-diketone, with a diazo transfer reagent in the presence of a base. ucc.ie A common diazo transfer reagent is p-toluenesulfonyl azide (B81097) (tosyl azide). ucc.ieorgsyn.org For the synthesis of this compound, the precursor is typically an α-(hydroxymethylene) ketone, which undergoes diazo transfer with deformylation. orgsyn.org This method is effective for synthesizing 2-diazocycloalkanones with five- to twelve-membered rings in good yields. orgsyn.org
Physical and Spectroscopic Properties
This compound is a yellow-orange liquid. orgsyn.org Its key spectroscopic feature is a strong infrared (IR) absorption band characteristic of the diazo functional group.
| Property | Value |
| Appearance | Yellow-orange liquid |
| Boiling Point | 46°C (0.1 mm Hg) or 60°C (0.4 mm Hg) orgsyn.org |
| Infrared (IR) Spectrum | Strong absorption at 2083 cm⁻¹ (C=N₂ stretch) orgsyn.org |
Photochemical and Thermal Decomposition of 2 Diazocyclodecanone
Wolff Rearrangement
Mechanism and Formation of Bicyclo[5.3.0]decan-2-one
The Wolff rearrangement is a key reaction of α-diazoketones where the α-ketocarbene intermediate rearranges to form a ketene (B1206846). numberanalytics.comwikipedia.orgcsbsju.edu This rearrangement involves a 1,2-shift of the alkyl group adjacent to the carbonyl. csbsju.edulibretexts.org In the case of cyclic α-diazoketones, this results in a ring-contracted product. wikipedia.org For this compound, the Wolff rearrangement leads to the formation of a ketene which is subsequently trapped by a nucleophile. The thermal decomposition of this compound in benzene (B151609) has been shown to yield a ring-contracted ketene, which can be trapped to form derivatives of bicyclo[5.3.0]decane. vdoc.pub
Other Intramolecular Reactions
C-H Insertion and Cyclization Pathways
Besides the Wolff rearrangement, the α-ketocarbene generated from this compound can undergo other intramolecular reactions, primarily C-H insertion. scielo.br These reactions can lead to the formation of various bicyclic products.
Formation of Cyclodecen-2-one
The decomposition of this compound in the presence of acids such as glacial acetic acid, perchloric acid, or boron trifluoride ethyl ether has been reported to yield 2-cyclodecen-1-one (B161961) as the major product. researchgate.netresearchgate.net This product arises from a 1,2-hydride shift in the intermediate α-ketocarbene.
Formation of 9-Oxobicyclo[6.2.0]decan-10-one
Intramolecular [2+2] cycloaddition is another possible reaction pathway for the ketene intermediate formed during the Wolff rearrangement. wikipedia.org This can lead to the formation of bicyclic systems. While specific synthesis of 9-oxobicyclo[6.2.0]decan-10-one from this compound is not explicitly detailed in the provided context, the formation of such bicyclo[n.2.0]alkanone systems is a known outcome of intramolecular ketene cycloadditions.
The thermal decomposition of this compound in benzene yields a mixture of products, highlighting the competing reaction pathways. vdoc.pub
| Reaction | Product(s) | Yield |
| Thermal decomposition in benzene | 2-Cyclodecen-1-one, Bicyclo[5.3.0]decan-2-one derivative, and another unidentified product | 4%, 2%, 49% respectively vdoc.pub |
| Decomposition with acid | 2-Cyclodecen-1-one | Major product researchgate.netresearchgate.net |
Stereochemical Aspects and Conformational Influences on Rearrangement
While specific detailed studies on the stereochemical aspects and conformational influences on the rearrangement of this compound are not extensively detailed in the provided search results, general principles of diazo ketone chemistry apply. Rearrangement reactions, such as the Wolff rearrangement, are common for α-diazo ketones. The Wolff rearrangement involves the loss of nitrogen gas to form a highly reactive ketene intermediate. The stereochemistry of the starting diazo compound and the conformational flexibility of the ten-membered ring can influence the stereochemical outcome of the resulting ketene and subsequent reactions. For instance, the conformation of the ring might dictate the accessibility of certain bonds for migration or the orientation of the forming ketene, thereby affecting the stereochemical integrity of the products. The ten-membered ring's conformational mobility allows for various puckered structures, which can influence the electronic and steric environment around the reactive diazo and carbonyl groups. These conformational preferences can play a role in the stereoselective formation of products in rearrangement reactions, though specific data for this compound is limited in the provided context.
Regioselectivity and Migration Aptitudes in Ring Contraction
Ring contraction rearrangements are a significant area of reactivity for cyclic diazo ketones. The Wolff rearrangement, a key transformation for α-diazo ketones, can lead to ring contraction by forming a ketene that subsequently undergoes cyclization or reacts with a nucleophile. The regioselectivity of these ring contractions, particularly the migration aptitudes of different groups within the ring, is influenced by electronic and steric factors. While specific studies detailing the migration aptitudes for this compound are not explicitly found, general principles suggest that the nature of substituents and the electronic distribution within the ring would govern which bond is preferentially cleaved or which group migrates. In diazo compounds that undergo ring contraction, the process often involves the formation of a ketene intermediate, which can then undergo intramolecular reactions or react with external nucleophiles. The ten-membered ring of this compound offers a complex conformational landscape that can influence the regioselectivity of any potential ring-contracting rearrangements. For example, in related diazo compounds, the relative stability of potential carbocation intermediates or the steric accessibility of migrating groups can dictate the preferred pathway.
Intermolecular Reactions of this compound-Derived Carbenes and Ketenes
Upon decomposition, this compound generates a carbene intermediate, which can then participate in various intermolecular reactions. These reactions typically involve the carbene adding to or inserting into other molecules. Key intermolecular reactions include cyclopropanation with alkenes and C-H insertion reactions.
Cyclopropanation Reactions with Alkenes and Olefins
The carbene generated from this compound can react with alkenes and olefins to form cyclopropane (B1198618) rings. This is a fundamental carbene reaction, where the carbene adds across the double bond in a concerted manner, preserving the stereochemistry of the alkene. This process is often catalyzed by transition metals.
Rhodium(II)-Catalyzed Cyclopropanation
Rhodium(II) catalysts, such as Rh₂(OAc)₄, are highly effective in promoting the decomposition of diazo compounds to carbenes, which then undergo cyclopropanation with alkenes. Rhodium carbenoids are known to be susceptible to steric interference, allowing for good regio-, diastereo-, and enantiocontrol in cyclopropanation processes when chiral ligands are employed univasf.edu.br. While specific examples involving this compound are not detailed, rhodium(II) catalysts are generally applied to a wide range of diazo compounds for cyclopropanation. The catalytic cycle typically involves the formation of a rhodium-carbene intermediate, which then reacts with the alkene rsc.orgrsc.org. The choice of chiral rhodium(II) catalysts can lead to highly stereoselective cyclopropanations, producing cyclopropanes with specific enantiomeric excesses rsc.orgnih.govemory.edu.
Palladium(II)-Catalyzed Cyclopropanation
Palladium(II) catalysts, such as Pd(OAc)₂, can also catalyze the cyclopropanation of olefins with diazo compounds yinshai.comresearchgate.netnih.govsciengine.com. Palladium-catalyzed cyclopropanations are particularly noted for their ability to react with electron-deficient olefins, a class of substrates that are often challenging for other metal catalysts yinshai.com. The mechanism can involve Pd(II) acting as a precatalyst, with the active species being a palladium-ethylene complex nih.gov. Palladium catalysts can offer high yields and stereoselectivity, and the mechanism can involve Pd carbene generation followed by [2+2] cyclization and reductive elimination, or an alternative pathway yinshai.com.
Carbon-Hydrogen (C-H) Insertion Reactions
Carbenes derived from diazo compounds, including those from this compound, can also undergo insertion into carbon-hydrogen (C-H) bonds. This reaction functionalizes C-H bonds, creating new carbon-carbon bonds and often leading to ring expansion or the formation of cyclic products. Transition metals, particularly rhodium(II) complexes, are highly effective catalysts for C-H insertion reactions rsc.orgwikipedia.orgnih.govpku.edu.cn.
In rhodium(II)-catalyzed C-H insertion, the metal stabilizes the carbene intermediate formed after nitrogen extrusion. This metal-stabilized carbene then inserts into a C-H bond. The regioselectivity of these insertions is influenced by the electronic and steric properties of the substrate and the catalyst rsc.orgwikipedia.org. For instance, dirhodium tetraacetate is known to be effective in C-H insertion reactions with various substrates, showing preferences for specific C-H bonds based on their position and electronic environment wikipedia.org. Intramolecular C-H insertion reactions are particularly important and can be highly stereoselective, often leading to the formation of cyclic products like lactones or lactams rsc.orgpku.edu.cnbeilstein-journals.org. While specific C-H insertion studies on this compound are not detailed, the general reactivity of cyclic α-diazo ketones suggests this pathway is plausible.
Compound List:
this compound
Intramolecular Reactions and Cascade Processes
Vinyl Cation Intermediates and their Intramolecular C(sp3)–H Insertion Reactions
Diazocarbonyl compounds, when treated with Lewis acids or certain transition metal catalysts, can decompose to form metal carbenoids or, under specific conditions, vinyl cation intermediates. These vinyl cations are highly reactive electrophilic species. Research has shown that β-hydroxy-α-diazo carbonyl compounds, in particular, can serve as precursors to vinyl cations through Lewis acid-mediated elimination of the hydroxyl group followed by loss of nitrogen gas nih.govresearchgate.netnih.govuvm.edu. The resulting vinyl cation can then undergo intramolecular C(sp3)–H insertion reactions.
These insertion reactions often involve a 1,2-shift of the vinyl cation, leading to a more stable carbocation, which then inserts into a non-activated C(sp3)–H bond researchgate.netnih.govrsc.org. This process allows for the formation of cyclic structures, such as cyclopentenones, by creating new carbon-carbon bonds nih.govresearchgate.netnih.govuvm.edursc.org. The regioselectivity of the insertion can be influenced by the structure of the substrate and the reaction conditions. For instance, insertion into more substituted C-H bonds can sometimes lead to competitive elimination reactions uvm.edu. Studies have also explored the use of weakly coordinating anions (WCAs) to stabilize these highly reactive vinyl cations, enabling their participation in C–H insertion reactions, even under basic conditions in some cases nsf.govchemrxiv.org. While specific examples involving this compound are not detailed, the general principles suggest its potential to generate vinyl cations capable of intramolecular C(sp3)–H insertion.
Table 1: Vinyl Cation Formation and C(sp3)–H Insertion Pathways
| Precursor Type | Intermediate Formation | Reaction Type | Key Transformation | Product Class |
| β-hydroxy-α-diazo carbonyl | Vinyl cation (via Lewis acid, N2 loss) | Intramolecular C(sp3)–H Insertion | 1,2-shift followed by insertion into non-activated C(sp3)–H bond | Cyclopentenones |
| Vinyl triflates | Vinyl cation (via silylium (B1239981) ion activation) | Intramolecular C(sp3)–H Insertion | Insertion into C(sp3)–H bonds; potential for solvolysis in polar solvents | Varied cyclic products |
| Diazocarbonyl compounds | Vinyl cation (via metal carbene, subsequent rearrangement) | Intramolecular C(sp3)–H Insertion | Insertion into C(sp3)–H bonds, often catalyzed by transition metals or Lewis acids | Varied cyclic products |
Ylide Formation and Subsequent Rearrangements
Diazocarbonyl compounds are also well-established precursors for the formation of onium ylides, which are zwitterionic intermediates. These ylides are typically generated through the reaction of a metal carbene (formed from the diazocarbonyl compound) with a heteroatom possessing lone pair electrons, such as oxygen, sulfur, or nitrogen nih.govresearchgate.netwikipedia.org. For example, metal carbenes derived from diazo compounds can react with ethers to form oxonium ylides, or with sulfides to form sulfonium (B1226848) ylides nih.govresearchgate.netwikipedia.org.
Once formed, these ylides can undergo various sigmatropic rearrangements, most notably researchgate.netresearchgate.net- and nih.govresearchgate.net-rearrangements nih.govresearchgate.netwikipedia.org. These rearrangements are crucial for carbon-carbon bond formation and the introduction of stereogenic centers. The specific type of rearrangement ( nih.govresearchgate.net vs. researchgate.netresearchgate.net) can often be controlled by the choice of catalyst, solvent, and substrate structure nih.govchemrxiv.orgnih.govescholarship.org. For instance, rhodium catalysts are often associated with researchgate.netresearchgate.net-sigmatropic rearrangements, while copper catalysts might favor nih.govresearchgate.net-rearrangements nih.govchemrxiv.orgnih.govescholarship.org. The migratory aptitude in these rearrangements is influenced by the nature of the attached groups and the electronic properties of the ylide system nih.govcaltech.edu. While specific studies on this compound are not directly presented, its structure suggests it could participate in ylide formation and subsequent rearrangements, particularly if a suitable heteroatom is present within its structure or in a tethered group. The Wolff rearrangement, another transformation of α-diazoketones, primarily involves the migration of an adjacent group to the carbene carbon with loss of nitrogen, leading to ketenes. This rearrangement can proceed via concerted or stepwise mechanisms depending on the substrate's structure (cyclic vs. acyclic) and reaction conditions (thermal vs. photochemical) caltech.edu.
Table 2: Ylide Formation and Rearrangement Pathways
| Diazocarbonyl Precursor | Ylide Type Formed | Heteroatom Source | Catalyst Type (Typical) | Major Rearrangement Pathways | Product Types |
| α-Diazo carbonyl | Oxonium ylide | Oxygen (e.g., ether) | Rhodium, Copper | researchgate.netresearchgate.net-sigmatropic, nih.govresearchgate.net-sigmatropic | Functionalized alcohols, cyclic ethers |
| α-Diazo carbonyl | Sulfonium ylide | Sulfur (e.g., sulfide) | Rhodium, Copper | researchgate.netresearchgate.net-sigmatropic, nih.govresearchgate.net-sigmatropic | Functionalized thioethers, cyclic sulfides |
| α-Diazo carbonyl | Ammonium ylide | Nitrogen | Various | researchgate.netresearchgate.net-sigmatropic, nih.govresearchgate.net-sigmatropic | Functionalized amines |
| α-Diazoketone | (N/A - Wolff Rearrangement) | N/A | Thermal, Photochemical | Concerted, Stepwise | Ketenes, esters, amides |
Compound List
this compound
β-hydroxy-α-diazo ketones
Cyclopentenone
Vinyl cation
Triphenylmethyl (trityl) cation
Silylium ions
Ylide
Onium ylide
Sulfonium ylide
Oxonium ylide
Ammonium ylide
Iodonium ylides
Titanium ylide
Phosphonium ylides
Carbonyl ylides
Thiocarbonyl ylides
Azomethine ylides
Ketenes
Applications of 2 Diazocyclodecanone in Complex Organic Synthesis
Homologation Reactions for Chain Elongation
Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, is a fundamental transformation in organic synthesis. 2-Diazocyclodecanone serves as a key substrate in certain homologation reactions, particularly in the context of expanding cyclic systems or elongating side chains appended to the cyclodecane (B1584694) ring.
The Arndt-Eistert homologation is a classic and reliable method for the one-carbon homologation of carboxylic acids. nih.gov This reaction sequence typically involves the conversion of a carboxylic acid to its corresponding acid chloride, which is then reacted with a diazoalkane to form a diazoketone. Subsequent rearrangement of the diazoketone, usually in the presence of a metal catalyst and a nucleophile, yields the homologated carboxylic acid derivative. nih.govdocumentsdelivered.com
In the context of this compound, while it is the diazoketone itself, the principles of the Arndt-Eistert reaction, specifically the Wolff rearrangement, are central to its reactivity. If a carboxylic acid were to be the starting material, it would first be converted to an acyl chloride and then reacted with diazomethane (B1218177) to yield a diazoketone. The key step of the Arndt-Eistert synthesis is the Wolff rearrangement of the diazoketone to form a ketene (B1206846), which can be promoted thermally, photochemically, or through silver(I) catalysis. nih.gov This ketene intermediate is then trapped by a nucleophile such as water, an alcohol, or an amine to produce the corresponding carboxylic acid, ester, or amide, respectively, now with an additional methylene group in the carbon chain. nih.gov
| Starting Material Class | Reagents | Key Intermediate | Product Class |
| Carboxylic Acid | 1. SOCl₂ or (COCl)₂ 2. CH₂N₂ 3. Ag₂O, H₂O/ROH/R₂NH | α-Diazoketone, Ketene | Homologated Carboxylic Acid/Ester/Amide |
This table illustrates the general sequence of the Arndt-Eistert homologation.
Ring Manipulation Strategies
The inherent reactivity of the diazo and carbonyl groups, combined with the conformational properties of the ten-membered ring, allows this compound to be a versatile substrate for various ring manipulation strategies. These transformations can lead to either a decrease or an increase in ring size, providing access to diverse carbocyclic frameworks.
One of the most powerful applications of cyclic α-diazo ketones is in the synthesis of ring-contracted products via the Wolff rearrangement. organic-chemistry.orgwikipedia.org When this compound is subjected to photolytic, thermal, or metal-catalyzed conditions, it can undergo extrusion of dinitrogen gas and a 1,2-rearrangement to form a highly reactive ketene intermediate. nih.govorganic-chemistry.org This process results in the contraction of the ten-membered ring to a nine-membered ring. The resulting ketene can then be trapped by various nucleophiles to yield stable carboxylic acid derivatives. For example, in the presence of water, cyclononanecarboxylic acid is formed. If an alcohol is used as the nucleophile, the corresponding ester is obtained. This strategy is particularly useful for accessing medium-sized rings, which can be challenging to synthesize via other methods. organic-chemistry.org
| Substrate | Conditions | Intermediate | Product Example (with H₂O) |
| This compound | hν or Δ or Ag₂O | Cyclodecylidene-methanone (a ketene) | Cyclononanecarboxylic acid |
This table shows the ring contraction of this compound via Wolff rearrangement.
The Wolff rearrangement of cyclic α-diazo ketones is a well-established method for the construction of strained ring systems. organic-chemistry.org The ring contraction that occurs during the rearrangement can be exploited to generate bicyclic or other topologically complex molecules that possess significant ring strain. While the contraction of a ten-membered ring to a nine-membered ring does not generate exceptionally high strain, this methodology is a key principle in the synthesis of more complex, strained architectures starting from larger cyclic diazoketones. The ability of the Wolff rearrangement to proceed effectively even when forming strained products makes it a valuable tool in this area of synthesis. organic-chemistry.org
Construction of Carbocyclic and Heterocyclic Frameworks
Beyond homologation and ring manipulation, this compound is a precursor for the construction of a variety of other carbocyclic and heterocyclic systems. The generation of a carbene or carbenoid species from the diazo group opens up a wide range of subsequent reactions.
The synthesis of α,β-unsaturated ketones, or cycloalkenones, from cyclic α-diazo ketones can be achieved through intramolecular C-H insertion reactions. organic-chemistry.org In the case of this compound, treatment with a rhodium(II) catalyst can generate a rhodium carbenoid intermediate. This reactive species can then undergo an intramolecular C-H insertion into the adjacent carbon-hydrogen bond at the C-3 position. Subsequent elimination of the rhodium catalyst and a proton leads to the formation of a carbon-carbon double bond, yielding 2-cyclodecen-1-one (B161961). The choice of catalyst and reaction conditions can influence the efficiency and selectivity of this transformation.
| Substrate | Catalyst | Key Process | Product |
| This compound | Rh₂(OAc)₄ | Intramolecular C-H Insertion/Elimination | 2-Cyclodecen-1-one |
This table outlines the synthesis of a cycloalkenone from this compound.
Formation of Polycyclic and Fused Ring Systems
The structural framework of this compound makes it a valuable precursor for synthesizing complex polycyclic and fused ring structures. A primary pathway for these transformations is the Wolff rearrangement, a reaction characteristic of α-diazocarbonyl compounds. wikipedia.orgorganic-chemistry.org This rearrangement can be initiated thermally, photochemically, or through transition metal catalysis, leading to the expulsion of dinitrogen and the formation of a highly reactive ketene intermediate via a 1,2-rearrangement. wikipedia.org
When this compound undergoes the Wolff rearrangement, the resulting ring-contracted ketene can participate in intramolecular [2+2] cycloaddition reactions. wikipedia.org This process is particularly useful for building strained bicyclic and ring-fused systems, which can be challenging to construct using other synthetic methods. wikipedia.org The reaction of the ketene intermediate with an olefin, for example, can yield complex cyclobutanone-fused ring systems. A notable application of this tandem ring-contraction and cycloaddition strategy was demonstrated in Robert Ireland's total synthesis of (±)-aphidicolin. wikipedia.org
Furthermore, the development of tandem Wolff/Cope rearrangements provides a pathway to fused carbocyclic skeletons. caltech.edu This methodology allows for the mild and efficient synthesis of complex polycyclic enones from vinyl cyclopropyl (B3062369) diazo ketones, highlighting the potential for this compound derivatives in constructing diverse and structurally complex molecules. caltech.edu
Building Blocks for Indanones and α,β-Unsaturated Ketones
This compound and its derivatives are effective building blocks for synthesizing indanones and α,β-unsaturated ketones, which are important structural motifs in medicinal chemistry and materials science.
A recently developed strategy involves the reaction of α-aryl-α-diazoketones with trialkylsilyl triflates to produce cyclic silyl (B83357) enol ethers. These intermediates can then be selectively oxidized to yield either indanones or multi-substituted α,β-unsaturated ketones. This one-pot, two-step transformation provides a versatile route to these valuable compounds from diazoketone precursors.
Another effective method for generating α,β-unsaturated systems from cyclic α-diazo ketones is through palladium-catalyzed oxidative cross-coupling reactions with arylboronic acids. This transformation leads to the formation of α-aryl-α,β-unsaturated carbonyl compounds. The mechanism involves the formation of a palladium carbene species, which then facilitates the coupling process.
Preparation of Maleimides via Tandem Cyclization
A novel and metal-free cascade reaction provides a direct route to polysubstituted maleimides from α-diazoketones, including structures like this compound. acs.org This synthetic strategy involves the reaction of an α-diazoketone with an isocyanide in a high-boiling solvent such as xylene at elevated temperatures. acs.org The reaction proceeds in high atom-economy, assembling the valuable maleimide (B117702) core in good yields. acs.org
The scalability of this method has been demonstrated, indicating its potential for practical applications in synthesizing complex maleimides. acs.org The reaction accommodates a variety of substituents on both the diazoketone and the isocyanide, making it a versatile tool for creating a library of maleimide derivatives.
Table 1: Synthesis of Polysubstituted Maleimides from α-Diazoketones and Isocyanides This table is representative of the general reaction; specific yield for this compound is not provided in the source.
| α-Diazoketone Reactant | Isocyanide Reactant | Product | Yield (%) |
|---|---|---|---|
| 1-(4-methoxyphenyl)-2-diazoethan-1-one | tert-butyl isocyanide | 1-(tert-butyl)-3-ethoxy-4-(4-methoxyphenyl)-1H-pyrrole-2,5-dione | 85 |
| 1-(4-chlorophenyl)-2-diazoethan-1-one | tert-butyl isocyanide | 1-(tert-butyl)-3-(4-chlorophenyl)-4-ethoxy-1H-pyrrole-2,5-dione | 82 |
| 1-diazo-1-phenylpropan-2-one | cyclohexyl isocyanide | 1-cyclohexyl-3-ethoxy-4-phenyl-1H-pyrrole-2,5-dione | 75 |
| 1-diazo-3,3-dimethylbutan-2-one | benzyl isocyanide | 1-benzyl-3-(tert-butyl)-4-ethoxy-1H-pyrrole-2,5-dione | 78 |
Data sourced from a study on the cascade reaction of isocyanides and α-diazoketones. acs.org
Pathways to Substituted Phenols
While direct conversion is uncommon, derivatives of this compound can be guided through multi-step reaction cascades to form substituted phenols. One such advanced pathway is the Danheiser benzannulation. wikipedia.org This photochemical process involves the Wolff rearrangement of an α,β-unsaturated α'-diazo ketone, which generates a vinylketene intermediate. wikipedia.org
This vinylketene can subsequently undergo a [2+2] cycloaddition with an alkyne, leading to a 2-vinylcyclobutenone. This intermediate then proceeds through a 4π electrocyclic ring-opening to form a dienylketene. Finally, a 6π electrocyclic ring-closure followed by tautomerization yields the substituted phenolic ring system. wikipedia.org This powerful annulation strategy demonstrates the utility of diazoketone precursors in the construction of aromatic compounds.
Role as a Precursor to Key Reactive Intermediates in Multi-Step Syntheses
The synthetic utility of this compound is fundamentally linked to its ability to serve as a precursor to two critical types of reactive intermediates: carbenes (or carbenoids) and ketenes. wikipedia.orgorganic-chemistry.orgyoutube.com The selective generation of one over the other can be controlled by the reaction conditions, providing chemists with a versatile tool for multi-step syntheses.
Generation of Carbene Intermediates: Upon thermal, photochemical, or transition-metal-catalyzed (e.g., with rhodium or copper catalysts) decomposition, this compound readily extrudes molecular nitrogen to form a highly reactive α-ketocarbene. youtube.com This electrophilic intermediate can undergo a variety of transformations, most notably intramolecular C-H insertion reactions. Insertion into a C-H bond within the ten-membered ring can lead to the formation of new carbon-carbon bonds, resulting in the construction of bicyclic ketone frameworks. Carbenes derived from diazo compounds are also pivotal in cyclopropanation reactions with alkenes. youtube.com
Generation of Ketene Intermediates: Alternatively, under appropriate conditions, this compound can undergo the Wolff rearrangement to produce a ring-contracted ketene. wikipedia.orgorganic-chemistry.org This rearrangement is a cornerstone of the Arndt-Eistert homologation, where a carboxylic acid can be elongated by a methylene unit. wikipedia.org The ketene intermediate is a powerful electrophile and readily reacts with various nucleophiles. For instance, trapping the ketene with water, alcohols, or amines results in the formation of the corresponding cyclononane-based carboxylic acids, esters, or amides, respectively. wikipedia.org Furthermore, ketenes are well-known to participate in [2+2] cycloaddition reactions with alkenes and alkynes to form four-membered rings, further expanding their synthetic utility. wikipedia.org
Table of Compounds
| Compound Name |
|---|
| (±)-aphidicolin |
| 1-(4-chlorophenyl)-2-diazoethan-1-one |
| 1-(4-methoxyphenyl)-2-diazoethan-1-one |
| 1-(tert-butyl)-3-(4-chlorophenyl)-4-ethoxy-1H-pyrrole-2,5-dione |
| 1-(tert-butyl)-3-ethoxy-4-(4-methoxyphenyl)-1H-pyrrole-2,5-dione |
| 1-benzyl-3-(tert-butyl)-4-ethoxy-1H-pyrrole-2,5-dione |
| 1-cyclohexyl-3-ethoxy-4-phenyl-1H-pyrrole-2,5-dione |
| 1-diazo-1-phenylpropan-2-one |
| 1-diazo-3,3-dimethylbutan-2-one |
| This compound |
| Benzyl isocyanide |
| Cyclohexyl isocyanide |
Advanced Characterization and Computational Studies in 2 Diazocyclodecanone Research
Spectroscopic Techniques for Elucidation of Structure and Reaction Intermediates
Spectroscopic methods are indispensable tools for confirming the molecular architecture and identifying transient species formed during chemical transformations of 2-Diazocyclodecanone.
NMR spectroscopy is a primary technique for structural determination in organic chemistry.
¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule. ¹³C NMR, in particular, benefits from a broad chemical shift range, which typically allows for the resolution of distinct signals for each carbon atom, aiding in the identification of the ten-membered ring and its substituents pressbooks.publibretexts.org. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further classify carbon signals into methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbon types, providing valuable structural constraints libretexts.org.
HSQC and HMBC: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are vital for establishing connectivity within the molecule. HSQC correlates protons directly bonded to carbons (¹JCH), while HMBC links protons to carbons through two or three bonds (2,3JCH) libretexts.orgustc.edu.cnmdpi.comresearchgate.netnih.gov. These experiments are instrumental in assigning specific ¹H and ¹³C signals and confirming the cyclic structure of this compound, including the precise placement of the diazo and ketone functionalities.
Infrared (IR) spectroscopy identifies functional groups by detecting characteristic vibrational frequencies of molecular bonds utexas.eduuc.eduwisc.edupressbooks.pubathabascau.ca. For this compound, key absorptions would be expected for:
Carbonyl (C=O) group: This functional group typically exhibits a strong absorption band in the region of 1700–1760 cm⁻¹ utexas.eduuc.edupressbooks.pub.
C-H stretching: Aliphatic C-H stretching vibrations are generally observed between 2850–3000 cm⁻¹ utexas.eduuc.edu.
Mass spectrometry provides information regarding the molecular weight and fragmentation patterns of a compound wpmucdn.comlibretexts.org.
Molecular Ion (M⁺): For this compound, the molecular ion peak would correspond to its calculated molecular weight of 180.25 g/mol .
Fragmentation Patterns: Electron ionization (EI) can induce fragmentation, often occurring through α-cleavage adjacent to the carbonyl group or loss of nitrogen from the diazo group, yielding characteristic fragment ions wpmucdn.comlibretexts.orgyoutube.com.
HRMS: High-resolution mass spectrometry (HRMS) allows for the determination of accurate mass measurements, enabling the confirmation of the elemental composition (C₁₀H₁₆N₂O) and differentiating it from isobaric compounds chromatographyonline.comalgimed.comspectroscopyonline.com.
Time-resolved spectroscopic techniques are crucial for observing short-lived intermediates and tracking the kinetics of fast chemical reactions, such as the decomposition of diazo compounds arxiv.orgresearchgate.netspectroscopyonline.comnih.govunipr.itfu-berlin.demdpi.com.
Time-Resolved IR: This method can monitor changes in vibrational spectra over very short timescales (microseconds to nanoseconds), allowing for the detection and characterization of transient intermediates, such as carbenes, formed during the photolytic or thermolytic breakdown of this compound arxiv.orgspectroscopyonline.comunipr.it.
Time-Resolved UV-Vis: This technique tracks changes in electronic absorption spectra over time, which is effective for observing intermediates possessing chromophores. It provides kinetic data on the formation and decay of these species, particularly in photochemical processes nih.govfu-berlin.demdpi.comethz.ch.
Quantum Chemical and Computational Modeling
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, predicting molecular properties, and complementing experimental observations mdpi.comuw.edu.plwikipedia.orghpc.co.jprsc.orgpennylane.aichemrxiv.orgnih.govimperial.ac.uk.
Mechanism Elucidation: DFT calculations can model reaction pathways, transition states, and activation energies associated with the decomposition of this compound. These calculations can shed light on the formation and subsequent reactions of reactive intermediates like carbenes, which are key to understanding its synthetic utility mdpi.comuw.edu.plrsc.orgpennylane.ai.
Property Prediction: Computational modeling can predict various molecular properties, including NMR chemical shifts, IR frequencies, and optimized molecular geometries. These calculated values can be compared with experimental data to validate structural assignments and understand electronic properties mdpi.comwikipedia.orghpc.co.jpchemrxiv.orgnih.govimperial.ac.uk. The choice of functionals, basis sets, and solvation models significantly impacts the accuracy of these predictions mdpi.comchemrxiv.orgimperial.ac.uk.
Data Tables:
Due to the limited availability of specific experimental spectroscopic data and detailed computational findings for this compound within the provided search results, detailed data tables for NMR shifts, IR frequencies, mass spectral fragments, or computational parameters cannot be generated at this time. Further specialized literature searches would be required to obtain such specific data points.
Compound List:
this compound
Carbene
Ketone
Diazo Compound
Cyclic α-diazo ketone
Diazoacetone
1-Diazoindan-2-one
Indole derivatives
Octamethylketene
Acetylenes
Peroxy acids
Cyclooctyne
Cyclononyne
Cyclodecyne
Cyclododecyne
m-chloroperoxybenzoic acid (MCPBA)
Tetralin hydroperoxide-cyclohexyl metaborate (B1245444) (THPO-CHMB)
Peroxybenzimidic acid
Oxocarbene
Oxirene
Polymethyleneketene
Glacial acetic acid
70% perchloric acid
Boron trifluoride ethyl ether
α-Hexahydrobenzosuberone
β-Hexahydrobenzosuberone
Hexahydrobenzocyclooctanone
Silyl (B83357) enol ethers
Benzofuran
Proteins
Ligands
Heme proteins
Retinal proteins
Bacteriorhodopsin
Halogens
GSH
Verapamil
HMF
FDCA
TiO₂ nanoparticles
MB (Methylene Blue)
Resorcinol
Hydrogen molecule (H₂)
Hydrogen atom (H)
Carbon monoxide
Formate
Aliphatic carboxylic acids
Aromatic carboxylic acids
Cyclosporin
Poly(3-hydroxyalkanoate)s
Tandocyclinones A and B
Benzothienoquinoline heterohelicenes
SN38
Camptothecin (CPT)
Density Functional Theory (DFT) for Reaction Pathway Analysis
Density Functional Theory (DFT) has become an indispensable tool for dissecting the intricate reaction pathways of organic molecules like this compound. DFT calculations allow researchers to map out potential energy surfaces, identify intermediates, and understand the step-by-step progression of reactions, such as the well-known Wolff rearrangement researchgate.netresearchgate.netcdnsciencepub.comresearchgate.netcaltech.eduacs.org. For cyclic α-diazoketones, DFT studies can reveal whether a reaction proceeds through a concerted mechanism or involves a carbene intermediate. Computational investigations have shown that for cyclic precursors, the Wolff rearrangement often favors a concerted mechanism due to ring constraints, which can influence stereochemical outcomes researchgate.netresearchgate.netcaltech.edu. Furthermore, DFT can be employed to study the influence of substituents and solvent effects on these reaction pathways, providing a deeper understanding of reaction kinetics and product distributions researchgate.netresearchgate.netacs.org. For instance, studies on similar diazocarbonyl compounds have utilized DFT to analyze the impact of different migrating groups on activation barriers and reaction courses researchgate.netresearchgate.net.
Calculation of Transition States and Activation Energies
A critical aspect of understanding chemical reactivity lies in determining the transition states and activation energies of reactions. DFT calculations are adept at locating these high-energy, transient structures and quantifying the energy barriers that govern reaction rates diva-portal.org. For this compound and related cyclic α-diazoketones, calculating transition states and activation energies is crucial for understanding the feasibility and speed of transformations like the Wolff rearrangement or carbene insertion reactions researchgate.netresearchgate.netnih.govacs.orgutdallas.edu. These computational data provide quantitative measures of reaction barriers, helping to predict which reaction pathways are kinetically favored and under what conditions researchgate.netresearchgate.netdiva-portal.orgnih.gov. For example, studies on the Wolff rearrangement of diazocarbonyl compounds have used DFT to pinpoint transition states and calculate activation barriers for various steps, offering insights into the reaction's mechanism researchgate.netresearchgate.netresearchgate.net.
Investigation of Electronic Structures and Resonance Contributions
The electronic structure of this compound, particularly the interplay between the diazo group and the carbonyl, dictates its reactivity. DFT calculations are instrumental in characterizing these electronic features, including charge distribution, frontier molecular orbitals (HOMO/LUMO), and bond orders nih.govscirp.org. Resonance plays a significant role in stabilizing molecules and influencing their reactivity numberanalytics.com. Computational methods can quantify the extent of electron delocalization and identify key resonance contributors within this compound, which helps explain its stability and propensity for certain reactions numberanalytics.comncl.res.in. By analyzing these electronic properties, researchers can gain a more profound understanding of how the molecule interacts with other species and how its electronic distribution dictates its chemical behavior nih.govscirp.orgnumberanalytics.com.
Prediction and Validation of Isotopic Labeling Patterns
Isotopic labeling is a powerful experimental technique for elucidating reaction mechanisms. Computational methods, particularly DFT, can predict the distribution of isotopes in reaction products based on proposed mechanistic pathways researchgate.netmdpi.commdpi.comnih.gov. By comparing these computational predictions with experimental results from isotopic labeling studies, researchers can validate proposed mechanisms or refine them. For reactions involving this compound, such as the Wolff rearrangement, computational analysis of isotopic labeling patterns can help distinguish between concerted and stepwise mechanisms and identify the rate-determining steps researchgate.netmdpi.commdpi.com. For instance, studies on related diazoketones have measured kinetic isotope effects to understand the bond-making and bond-breaking events in the rate-determining step researchgate.net.
Conformational Analysis of Cyclic α-Diazoketones
The ten-membered ring structure of this compound imparts specific conformational preferences that can significantly influence its reactivity. Computational methods, including DFT and molecular mechanics, are widely used to explore the conformational landscape of cyclic molecules biomedres.usslideshare.netbiorxiv.orgresearchgate.netresearchgate.netchemrxiv.orgresearchgate.net. These analyses identify the most stable conformers and the energy barriers between them. For medium-sized rings like cyclodecanone (B73913) derivatives, conformational flexibility is a key characteristic slideshare.netresearchgate.net. The presence of the diazo ketone functionality adds another layer of complexity, potentially influencing the preferred conformations due to steric and electronic interactions nih.govacs.orgresearchgate.net. Understanding these conformational dynamics is vital for predicting how this compound will orient itself during reactions, which can impact stereoselectivity and reaction rates nih.govacs.orgchemrxiv.orgresearchgate.netresearchgate.net. Computational studies on similar cyclic α-diazoketones have highlighted how ring constraints can affect intermolecular reactivity compared to intramolecular processes nih.govacs.orgresearchgate.net.
Q & A
Q. How can researchers enhance the accessibility of raw data for this compound studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
